(+/-)-Catechin hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

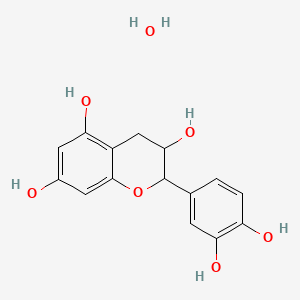

(+/-)-Catechin hydrate is a naturally occurring flavonoid found in various plants, including tea leaves, cocoa, and certain fruits. It is known for its antioxidant properties and potential health benefits. The compound exists as a hydrate, meaning it includes water molecules in its crystalline structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(+/-)-Catechin hydrate can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. Chemical synthesis may involve the condensation of appropriate phenolic compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound often relies on large-scale extraction from plant sources, followed by purification processes such as crystallization and chromatography. The use of biotechnological methods, including microbial fermentation, is also being explored to produce this compound more sustainably.

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-Catechin hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

(+/-)-Catechin hydrate has a wide range of scientific research applications:

Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.

Biology: Research focuses on its role in plant defense mechanisms and its interactions with other biomolecules.

Medicine: It is investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects.

Industry: It is used in the food and beverage industry as a natural additive and in cosmetics for its skin-protective properties.

Mécanisme D'action

The mechanism of action of (+/-)-Catechin hydrate involves its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues. It interacts with various molecular targets, including enzymes and receptors, modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Epicatechin: Another flavonoid with similar antioxidant properties.

Quercetin: Known for its anti-inflammatory and anti-cancer effects.

Resveratrol: Found in grapes and red wine, with cardiovascular protective properties.

Uniqueness

(+/-)-Catechin hydrate is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its strong antioxidant activity. Its ability to form hydrates also distinguishes it from other similar compounds, affecting its solubility and stability.

Activité Biologique

(+/-)-Catechin hydrate (CH) is a flavonoid compound widely studied for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article summarizes key findings from various studies on the biological activity of CH, supported by data tables and case studies.

Overview

Catechin hydrate exhibits significant antimicrobial properties, particularly against Staphylococcus aureus, a common pathogen responsible for various infections. Studies have shown that CH can enhance the efficacy of certain antibiotics when used in combination.

In Vitro Studies

A study investigated the antibacterial activity of CH against clinical strains of S. aureus, reporting minimal inhibitory concentrations (MICs) ranging from 256 to 2048 µg/mL. The most notable synergistic effects were observed when CH was combined with clindamycin and erythromycin, leading to reduced MIC values for these antibiotics .

| Strain Type | MIC Range (µg/mL) | Synergistic Antibiotics |

|---|---|---|

| Clinical S. aureus | 256 - 2048 | Clindamycin, Erythromycin |

Research indicates that CH can induce apoptosis in cancer cells, notably in MCF-7 human breast cancer cells. In one study, exposure to CH resulted in increased expression of pro-apoptotic genes, including caspases and p53, demonstrating its potential as an anticancer agent .

Experimental Findings

In a controlled experiment, MCF-7 cells treated with CH showed significant apoptosis rates after 24 and 48 hours of exposure:

| Treatment Concentration (µg/mL) | Apoptotic Cells (%) after 24h | Apoptotic Cells (%) after 48h |

|---|---|---|

| 150 | 40.7 | 43.73 |

| 300 | 41.16 | 52.95 |

Antioxidant and Anti-inflammatory Effects

CH has been recognized for its antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. In a recent study on chronic pancreatitis, CH demonstrated significant anti-fibrotic effects by inhibiting inflammation and pancreatic damage in animal models .

Key Findings

- Prophylactic Treatment : Mice administered with CH before cerulein injections showed reduced glandular destruction.

- Therapeutic Treatment : Post-treatment with CH effectively decreased markers of fibrosis.

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, CH has been studied for its potential neuroprotective effects. A study evaluated its impact on sexual function via dopamine enhancement through MAO-B and COMT inhibition. Results indicated improved sexual behavior in male rats treated with CH compared to controls .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUMQWOJBVNKLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.